molecular formula C17H22N6 B6456845 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549041-70-3

2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6456845
CAS RN: 2549041-70-3
M. Wt: 310.4 g/mol
InChI Key: DDIYADJXOPYVRP-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds . They are also reported to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is diverse and complex. They are classified according to the type of bond linking the substituent to the core heterocycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are diverse and complex. For example, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives vary widely. For example, one derivative, ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, is a yellow solid with a melting point of 210–211 °C .

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .

Antifungal Potential

In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds could be explored further as antifungal agents in the treatment of fungal infections .

Antiparasitic Applications

Pyrazolines have been investigated for their antiparasitic properties. This compound might play a role in combating parasitic diseases, although further studies are needed .

Antioxidant Properties

Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have shown antioxidant activity. They scavenge free radicals and protect cells from oxidative damage .

Neurotoxicity and Acetylcholinesterase Inhibition

Our compound was studied for its effects on acetylcholinesterase (AchE) activity. AchE is crucial for normal nerve function. Inhibition of AchE can lead to behavioral changes and impaired movement. Investigating this compound’s impact on AchE could provide insights into neurotoxicity .

Antitumor Potential

While more research is needed, pyrazolines have been explored as potential antitumor agents. Their unique structure makes them interesting candidates for cancer therapy .

Mechanism of Action

The mechanism of action of pyrimidine derivatives is diverse and depends on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards of pyrimidine derivatives depend on their specific structure and use. It’s important to note that these compounds should only be used for testing and research purposes .

Future Directions

The future directions in the field of pyrimidine derivatives involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There is also interest in exploring their potential as novel anti-fibrotic drugs .

properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-12-13(2)20-15(14-4-5-14)21-16(12)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h3,6-7,14H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYADJXOPYVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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